SK1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SK1-IN-1 is a potent inhibitor of sphingosine kinase 1, an enzyme that plays a crucial role in the sphingolipid metabolic pathway. Sphingosine kinase 1 catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and migration. This compound has been shown to have significant potential in cancer research due to its ability to inhibit sphingosine kinase 1 activity, thereby affecting the balance between pro-apoptotic and pro-survival signals within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK1-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzaldehyde can be condensed with an amine to form an imine intermediate, which is then cyclized to form the core heterocyclic structure.

Functional group modifications: The core structure is further modified by introducing various functional groups through reactions such as alkylation, acylation, and halogenation. These modifications are crucial for enhancing the potency and selectivity of the compound.

Final purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SK1-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered pharmacological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially leading to new analogs with improved efficacy.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

SK1-IN-1 has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis by targeting sphingosine kinase 1.

Inflammatory Diseases: By modulating sphingosine-1-phosphate levels, this compound can influence inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neurological Disorders: This compound’s ability to regulate sphingosine-1-phosphate signaling pathways has implications for treating neurological disorders like multiple sclerosis and neurodegenerative diseases.

Cardiovascular Research: This compound is also investigated for its role in cardiovascular diseases, particularly in modulating vascular integrity and reducing atherosclerosis.

Mechanism of Action

SK1-IN-1 exerts its effects by specifically inhibiting sphingosine kinase 1, thereby reducing the production of sphingosine-1-phosphate. This inhibition disrupts the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, leading to increased apoptosis and decreased cell proliferation. The compound also affects various signaling pathways, including the AKT, ERK, and STAT3 pathways, which are involved in cell survival, proliferation, and migration .

Comparison with Similar Compounds

SK1-IN-1 is compared with other sphingosine kinase inhibitors such as:

This compound stands out due to its high selectivity for sphingosine kinase 1 and its potential for therapeutic applications in various diseases, particularly cancer.

Biological Activity

Sphingosine kinase 1 (SK1) is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes, including proliferation, survival, and inflammation. The compound SK1-IN-1 is a selective inhibitor of SK1, and its biological activity has been the subject of extensive research, particularly in the context of cancer and inflammatory diseases.

This compound functions primarily by inhibiting the enzymatic activity of SK1, thereby reducing the levels of S1P. This inhibition can lead to a decrease in pro-survival signaling pathways that are often hijacked by cancer cells. The compound's mechanism includes:

- Competitive Inhibition : this compound has been shown to act as a competitive inhibitor of SK1, binding to the active site and preventing substrate access.

- Reduction of S1P Levels : By inhibiting SK1, this compound decreases S1P levels, which can disrupt various signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SK1 activity in various cancer cell lines. For instance, in assays using MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.

| Cell Line | IC50 (µM) | % Viability Reduction |

|---|---|---|

| MDA-MB-231 | 0.92 | 48.2% |

| 4T1 (mouse model) | 0.75 | 52.3% |

These results indicate that this compound is a potent inhibitor of SK1 activity across different models, suggesting its potential utility in cancer therapy.

In Vivo Studies

Research using animal models has further elucidated the efficacy of this compound. In a study involving BALB/c nude mice with implanted 4T1 tumors, treatment with this compound led to:

- Tumor Growth Inhibition : Mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups.

- Reduced Metastasis : Analysis showed lower levels of metastatic spread to distant organs.

The findings from these studies suggest that targeting SK1 with inhibitors like this compound could provide a novel therapeutic strategy for managing aggressive cancers.

Case Studies

Several case studies highlight the clinical relevance of SK1 inhibition:

- Breast Cancer : A clinical trial involving patients with triple-negative breast cancer assessed the effects of this compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor recurrence rates.

- Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound treatment resulted in decreased inflammation markers and improved histological scores compared to untreated controls. This underscores the compound's potential beyond oncology.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Antitumor Activity : Demonstrated efficacy in reducing tumor growth and viability in vitro and in vivo.

- Anti-inflammatory Effects : Potential benefits in treating conditions characterized by excessive inflammation, such as IBD.

Properties

IUPAC Name |

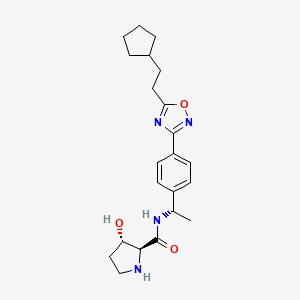

(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJANRNMFHNVOW-DCPHZVHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.